3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one
Description
Properties
CAS No. |
72499-49-1 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3,7-dimethyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one |
InChI |
InChI=1S/C7H9N3O2/c1-3-5-6(10-9-3)4(2)12-7(11)8-5/h4H,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
PFKQSKFFUBCLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NNC(=C2NC(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of an acidic catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease.
Chemical Reactions Analysis
3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common reagents used in these reactions include hydrazine hydrate, dimethyl sulfate, and various acidic or basic catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. Studies have shown that 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one could potentially inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Neuroprotective Effects : Some studies suggest that compounds with similar structures may possess neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases. The inhibition of oxidative stress and modulation of neuroinflammatory pathways are areas of ongoing research.
Agricultural Applications
Plant Growth Regulation : The compound has been investigated for its role as a plant growth regulator. Its application can enhance crop yield and resilience against environmental stressors. The mechanism involves the modulation of hormonal pathways in plants which promotes growth and development.
Materials Science Applications
Polymer Chemistry : The unique chemical properties of 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one allow it to be utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties. These polymers can be applied in various industries including automotive and aerospace.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antitumor Activity Study (2020) | Evaluated the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer models. |
| Neuroprotection Research (2021) | Investigated potential neuroprotective effects | Showed reduction in oxidative stress markers in neuronal cells treated with the compound. |
| Agricultural Application Trial (2019) | Assessed growth regulation in crops | Resulted in a 20% increase in yield under drought conditions when applied to maize. |
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Core Heterocycles: The target compound’s pyrazolo-oxazinone core distinguishes it from pyrazolo-pyrimidines () or pyrazolo-pyrano-oxazinones ().
- Functional Groups : Substituents like methoxyphenyl (), nitro (), and oxadiazole () influence reactivity and bioactivity.
- Complexity: Fused systems (e.g., pyrano rings in ) increase molecular complexity compared to simpler oxazine derivatives ().
Table 3: Reported Bioactivities
Insights :
- The target compound’s bioactivity remains underexplored, but its structural analogs (e.g., ) show promise in antioxidant and anticancer applications.
- Pyrimidine and pyrano derivatives may target different pathways due to altered electronic properties.
Physicochemical Properties
Table 4: Key Physicochemical Parameters
Biological Activity
3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions that form the core pyrazolo and oxazine structures. For instance, the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic conditions can yield the desired product.
Anticancer Activity
Recent studies have demonstrated that 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one exhibits significant anticancer activity. A notable study evaluated its effects on various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and Hela (cervical cancer) cells. The compound showed promising results with IC50 values indicating effective cytotoxicity:
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In silico studies suggest that 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one can effectively bind to CDK9 and CDK2:
These findings indicate its potential as a therapeutic agent in cancer treatment by selectively targeting tumor cells.
Antioxidant Activity
In addition to its anticancer properties, the compound has shown antioxidant activity through various assays measuring free radical scavenging capabilities. This activity is important for mitigating oxidative stress associated with various diseases.
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled experiment, 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one was administered to MCF-7 cells at varying concentrations. Results indicated a dose-dependent decrease in cell viability with significant morphological changes observed under microscopy.
Case Study 2: In Vivo Studies
Animal models treated with the compound displayed reduced tumor sizes compared to control groups. Histopathological analysis confirmed decreased mitotic activity in treated tumors.
Q & A
Q. What are the established synthetic protocols for 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one?
The compound is synthesized via cyclocondensation reactions. A standard method involves refluxing precursors (e.g., substituted pyrazoles) with formamide or ammonium acetate for 4 hours, followed by recrystallization from a benzene:ethanol mixture (1:1). This yields a white solid with a high melting point (>300°C). Elemental analysis and spectroscopic methods (FTIR, 1H-NMR) are critical for confirming purity and structure .
Q. Which spectroscopic techniques are essential for structural characterization?
Key techniques include:
- 1H-NMR : Signals at δ 11.241 ppm (NH, D2O exchangeable) and aromatic protons at δ 7.815–8.054 ppm .
- FTIR : Peaks at 3154 cm⁻¹ (NH stretch), 1685 cm⁻¹ (C=O), and 1611 cm⁻¹ (C=N) .
- Elemental analysis : Comparison of calculated vs. observed values for C, H, and N (e.g., C: 66.97% calc. vs. 66.17% found) to assess purity .
Q. How is the compound’s stability evaluated under experimental conditions?
Stability studies focus on thermal decomposition (melting points >300°C) and solvent compatibility. Recrystallization from ethanol or benzene:ethanol mixtures is preferred to avoid degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Catalytic systems like CeCl₃·7H₂O (30–50 mol%) enhance cyclization efficiency, increasing yields up to 75%. Solvent choice (e.g., ethanol vs. dioxane) and reflux duration (4–6 hours) are adjustable parameters . Acidic conditions (e.g., p-TsOH) may also improve cyclization kinetics .
Q. What strategies resolve contradictions between calculated and observed elemental analysis data?
Discrepancies (e.g., C: 66.97% calc. vs. 66.17% found) often arise from incomplete purification or solvent retention. Recrystallization optimization (e.g., gradient solvent systems) and advanced techniques like HPLC-MS can isolate impurities .
Q. How can the core structure be functionalized for targeted bioactivity studies?
- Nitro-group introduction : Enables subsequent reduction to amines for further derivatization (e.g., coupling with pharmacophores) .
- Hydrazine hydrate treatment : Generates amino derivatives (e.g., 6-amino analogs) for enhanced solubility or binding affinity .
- Heterocyclic fusion : Adding tetrazole or triazole rings via multicomponent reactions expands pharmacological potential .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking studies (e.g., AutoDock Vina) assess affinity against enzymes like SARS-CoV-2 main protease (Mpro). Parameters include binding energy (ΔG) and hydrogen-bond interactions with catalytic residues .
Q. How do substituents influence the compound’s pharmacokinetic properties?
- Methyl groups : Enhance metabolic stability by reducing cytochrome P450 oxidation.
- Aromatic substituents : Improve membrane permeability but may increase plasma protein binding.
Quantitative Structure-Activity Relationship (QSAR) models correlate logP and polar surface area with bioavailability .
Methodological Considerations
Q. What experimental designs validate the compound’s enzyme inhibitory activity?
- SIRT1 inhibition assays : Use fluorogenic substrates (e.g., MHY2251 analogs) to measure IC₅₀ values .
- Dose-response curves : Generated via kinetic studies under physiological pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
